N-[(4-chlorophenyl)methyl]-2-[4-(3-methoxyphenyl)piperazin-1-yl]acetamide
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Overview
Description
N-[(4-chlorophenyl)methyl]-2-[4-(3-methoxyphenyl)piperazin-1-yl]acetamide is a compound that belongs to the class of piperazine derivatives. Piperazine is a common structural motif found in various pharmaceuticals and agrochemicals due to its ability to modulate the pharmacokinetic properties of drug substances . This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of N-[(4-chlorophenyl)methyl]-2-[4-(3-methoxyphenyl)piperazin-1-yl]acetamide can be achieved through a multi-step process. One common method involves the Mannich reaction, which incorporates the piperazine ring into the compound . The synthetic route typically involves the following steps:
Formation of the piperazine ring: This can be achieved through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the chlorophenyl and methoxyphenyl groups: These groups can be introduced through nucleophilic substitution reactions.
Acetylation: The final step involves the acetylation of the intermediate compound to form the desired product.
Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
N-[(4-chlorophenyl)methyl]-2-[4-(3-methoxyphenyl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the compound.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[(4-chlorophenyl)methyl]-2-[4-(3-methoxyphenyl)piperazin-1-yl]acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Medicine: It may have potential therapeutic applications, including its use in the development of new drugs for various diseases.
Industry: The compound can be used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[(4-chlorophenyl)methyl]-2-[4-(3-methoxyphenyl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The piperazine ring in the compound can modulate the activity of certain enzymes or receptors, leading to its biological effects . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-[(4-chlorophenyl)methyl]-2-[4-(3-methoxyphenyl)piperazin-1-yl]acetamide can be compared with other piperazine derivatives, such as:
- 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione .
- N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide .
These compounds share similar structural features but may differ in their biological activities and applications. The uniqueness of this compound lies in its specific combination of functional groups, which can influence its pharmacokinetic properties and biological activity.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[4-(3-methoxyphenyl)piperazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O2/c1-26-19-4-2-3-18(13-19)24-11-9-23(10-12-24)15-20(25)22-14-16-5-7-17(21)8-6-16/h2-8,13H,9-12,14-15H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYASYCYQNPZRCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)CC(=O)NCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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